Cas no 21704-29-0 (3-Pentyl-1,2-dihydroxy benzene)

3-Pentyl-1,2-dihydroxy benzene is a substituted catechol derivative featuring a pentyl side chain at the 3-position of the benzene ring. This compound is of interest in organic synthesis and specialty chemical applications due to its dihydroxy functional groups, which offer reactivity for further derivatization, such as oxidation or complexation. The pentyl substituent enhances lipophilicity, making it suitable for studies involving solubility or partitioning behavior. Its structural features may also lend utility as an intermediate in the development of antioxidants, ligands, or bioactive molecules. Careful handling is advised due to the potential sensitivity of the catechol moiety to oxidation under ambient conditions.
3-Pentyl-1,2-dihydroxy benzene structure
21704-29-0 structure
Product Name:3-Pentyl-1,2-dihydroxy benzene
CAS No:21704-29-0
MF:C11H16O2
MW:180.243543624878
CID:3910735
PubChem ID:14204944
Update Time:2025-10-30

3-Pentyl-1,2-dihydroxy benzene Chemical and Physical Properties

Names and Identifiers

    • 1,2-Benzenediol, 3-pentyl-
    • 3-Pentyl-1,2-dihydroxy benzene
    • 3-pentylbenzene-1,2-diol
    • 3-pentylcatechol
    • SCHEMBL70878
    • 21704-29-0
    • Inchi: 1S/C11H16O2/c1-2-3-4-6-9-7-5-8-10(12)11(9)13/h5,7-8,12-13H,2-4,6H2,1H3
    • InChI Key: PDAHWXCWCWIUHA-UHFFFAOYSA-N
    • SMILES: C1(O)=CC=CC(CCCCC)=C1O

Computed Properties

  • Exact Mass: 180.115029749Da
  • Monoisotopic Mass: 180.115029749Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 136
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 40.5Ų

3-Pentyl-1,2-dihydroxy benzene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
P287738-1mg
3-Pentyl-1,2-dihydroxy benzene
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$ 50.00 2022-06-03
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$ 65.00 2022-06-03
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Additional information on 3-Pentyl-1,2-dihydroxy benzene

3-Pentyl-1,2-dihydroxy benzene (CAS No. 21704-29-0): A Comprehensive Overview

3-Pentyl-1,2-dihydroxy benzene (CAS No. 21704-29-0) is a unique compound that has garnered significant attention in the fields of organic chemistry and medicinal research. This compound, also known as 3-pentylcatechol, is characterized by its distinct molecular structure, which includes a benzene ring substituted with a pentyl group and two hydroxyl groups at the 1 and 2 positions. The combination of these functional groups imparts specific chemical and biological properties that make it a valuable subject of study.

The molecular formula of 3-Pentyl-1,2-dihydroxy benzene is C11H14O2, and its molecular weight is approximately 186.22 g/mol. The compound is a white to off-white solid at room temperature and is soluble in common organic solvents such as ethanol and methanol. Its physical and chemical properties, including melting point, boiling point, and solubility, have been well-documented in various scientific literature.

In recent years, 3-Pentyl-1,2-dihydroxy benzene has been the focus of numerous studies due to its potential applications in the development of new pharmaceuticals. One of the key areas of interest is its antioxidant properties. Research has shown that catechols, including 3-pentylcatechol, exhibit strong antioxidant activity due to their ability to scavenge free radicals and inhibit lipid peroxidation. This property makes them promising candidates for the prevention and treatment of oxidative stress-related diseases such as cardiovascular disorders, neurodegenerative diseases, and cancer.

Another significant aspect of 3-Pentyl-1,2-dihydroxy benzene is its role in enzyme inhibition. Studies have demonstrated that this compound can effectively inhibit certain enzymes involved in metabolic pathways, which could have therapeutic implications. For instance, it has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis. This inhibition could be beneficial in the treatment of hyperpigmentation disorders and skin conditions.

The synthesis of 3-Pentyl-1,2-dihydroxy benzene has been explored using various methods. One common approach involves the reaction of phenol with pentyl bromide followed by oxidation to introduce the hydroxyl groups. The synthetic route can be optimized to achieve high yields and purity, making it suitable for large-scale production for both research and industrial applications.

In addition to its potential therapeutic applications, 3-Pentyl-1,2-dihydroxy benzene has also been studied for its environmental impact. Research has focused on understanding its biodegradability and potential effects on aquatic ecosystems. Initial findings suggest that the compound is relatively stable but can be broken down by microbial activity under certain conditions. This information is crucial for assessing its environmental safety and ensuring responsible use.

The pharmacokinetics of 3-Pentyl-1,2-dihydroxy benzene have also been investigated to understand its behavior in biological systems. Studies have shown that it has good bioavailability when administered orally or intravenously. Its distribution, metabolism, and excretion profiles have been characterized in various animal models, providing valuable insights into its potential use in humans.

Furthermore, the compound's toxicity profile has been evaluated through extensive testing. Results indicate that it exhibits low toxicity at therapeutic doses but may cause adverse effects at higher concentrations. These findings underscore the importance of dose optimization and safety monitoring in clinical trials.

In conclusion, 3-Pentyl-1,2-dihydroxy benzene (CAS No. 21704-29-0) is a multifaceted compound with promising applications in pharmaceutical research and development. Its unique chemical structure and biological properties make it a valuable subject of ongoing studies aimed at uncovering new therapeutic potentials and optimizing its use in various medical conditions.

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